CYP2A6 Inhibition vs. 4-Methylcoumarin
4-Butyl-7,8-dihydroxy-2H-chromen-2-one demonstrates significant inhibitory activity against human cytochrome P450 2A6 (CYP2A6) [1]. This is a quantifiable differentiation from its 4-methyl analog, 7,8-dihydroxy-4-methylcoumarin, which is not reported as a CYP2A6 inhibitor but is primarily studied for antioxidant properties [2]. The target compound shows a Ki value of 29,000 nM (29 µM) in human liver microsomes, indicating a specific interaction with this metabolic enzyme [1].
| Evidence Dimension | CYP2A6 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 29,000 nM (29 µM) |
| Comparator Or Baseline | 7,8-Dihydroxy-4-methylcoumarin (Baseline: No reported CYP2A6 activity) |
| Quantified Difference | Quantifiable activity vs. no reported activity |
| Conditions | Human liver microsomes, 30 min preincubation, coumarin 7-hydroxylation assay [1] |
Why This Matters
This specific activity profile is critical for researchers investigating drug-drug interactions or designing prodrugs metabolized by CYP2A6, providing a unique experimental control not found with the more common antioxidant coumarins.
- [1] BindingDB. (n.d.). BDBM50358746. Inhibition of CYP2A6 in human liver microsomes. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358746 View Source
- [2] Vianna, D. R., et al. (2012). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. International Journal of Molecular Sciences, 13(6), 7260-7270. https://doi.org/10.3390/ijms13067260 View Source
